An In-Depth Technical Guide to the Synthesis and Purification of 1-Octadecyne
An In-Depth Technical Guide to the Synthesis and Purification of 1-Octadecyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes and purification methodologies for 1-octadecyne (C₁₈H₃₄), a long-chain terminal alkyne. The information presented is intended to equip researchers and professionals in drug development and other scientific fields with the necessary knowledge to produce high-purity 1-octadecyne for various applications.
Synthesis of 1-Octadecyne
The synthesis of 1-octadecyne can be effectively achieved through several established organic chemistry pathways. The most common and practical methods include the alkylation of acetylide anions, dehydrohalogenation of vicinal dihalides, and the Corey-Fuchs reaction.
Alkylation of Acetylide Anions
The alkylation of acetylide anions is a robust and widely used method for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of terminal alkynes like 1-octadecyne. This Sₙ2 reaction involves the nucleophilic attack of an acetylide anion on a primary alkyl halide.
The overall reaction is as follows:
HC≡C⁻Na⁺ + Br-(CH₂)₁₅-CH₃ → HC≡C-(CH₂)₁₅-CH₃ + NaBr
This method is advantageous due to the ready availability of starting materials and the straightforward nature of the reaction.
Materials:
-
Lithium acetylide-ethylenediamine complex
-
1-Bromohexadecane
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of lithium acetylide-ethylenediamine complex in anhydrous DMSO under a nitrogen atmosphere, add a solution of 1-bromohexadecane in DMSO dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing cold water and hexane.
-
Separate the organic layer, and wash it sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation or column chromatography.
Dehydrohalogenation of 1,2-Dihalooctadecane
Another classic method for synthesizing alkynes is the double dehydrohalogenation of a vicinal dihalide.[1] This elimination reaction requires a strong base, such as sodium amide (NaNH₂) in liquid ammonia, to remove two equivalents of hydrogen halide.[2] The starting material, 1,2-dibromooctadecane, can be prepared by the bromination of 1-octadecene.
Reaction Pathway:
Caption: Dehydrohalogenation synthesis of 1-octadecyne.
Materials:
-
1,2-Dibromooctadecane
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Mineral oil
-
Diethyl ether
-
Ice-water bath
Procedure:
-
In a flask equipped with a dry ice condenser and a stirrer, add sodium amide to liquid ammonia at -78 °C.
-
Dissolve 1,2-dibromooctadecane in a minimal amount of diethyl ether and add it dropwise to the sodium amide suspension.
-
Stir the reaction mixture for 2-3 hours, allowing the ammonia to reflux.
-
After the reaction is complete, carefully quench the excess sodium amide by the slow addition of ammonium chloride.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration, the solvent is removed by rotary evaporation to yield crude 1-octadecyne, which can be further purified.
Corey-Fuchs Reaction
The Corey-Fuchs reaction provides a reliable method for the one-carbon homologation of an aldehyde to a terminal alkyne.[3][4][5][6] For the synthesis of 1-octadecyne, the starting material would be heptadecanal. The reaction proceeds in two steps: formation of a 1,1-dibromoalkene, followed by treatment with a strong base to yield the alkyne.[3]
Reaction Pathway:
Caption: Corey-Fuchs synthesis of 1-octadecyne.
Materials:
-
Heptadecanal
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Ice-water bath
Procedure:
Step 1: Synthesis of 1,1-Dibromo-1-octadecene
-
To a solution of triphenylphosphine (2 equivalents) in anhydrous DCM at 0 °C, add carbon tetrabromide (1 equivalent) portion-wise.
-
Stir the mixture for 30 minutes, during which a ylide is formed.
-
Add a solution of heptadecanal (1 equivalent) in DCM to the reaction mixture and stir at 0 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to isolate the 1,1-dibromo-1-octadecene.
Step 2: Synthesis of 1-Octadecyne
-
Dissolve the 1,1-dibromo-1-octadecene in anhydrous THF and cool the solution to -78 °C.
-
Slowly add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude 1-octadecyne, which is then purified.
Purification of 1-Octadecyne
The purification of 1-octadecyne is critical to remove unreacted starting materials, byproducts, and residual solvents. Common purification methods for this long-chain alkyne include vacuum distillation, recrystallization, and flash column chromatography.
Vacuum Distillation
Due to its high molecular weight, 1-octadecyne has a high boiling point, making vacuum distillation the preferred method for distillation to prevent decomposition at atmospheric pressure.[7] This technique is effective for separating 1-octadecyne from non-volatile impurities.
Apparatus:
-
A short-path distillation apparatus is recommended to minimize product loss.
-
Use a vacuum pump capable of achieving a pressure of <1 mmHg.
-
A cold trap should be placed between the distillation apparatus and the vacuum pump.
Procedure:
-
Place the crude 1-octadecyne in the distillation flask with a magnetic stir bar.
-
Assemble the distillation apparatus and ensure all joints are properly sealed with vacuum grease.
-
Gradually apply vacuum and begin heating the distillation flask with a heating mantle.
-
Collect the fraction that distills at the expected boiling point for 1-octadecyne under the applied vacuum. The boiling point will be significantly lower than at atmospheric pressure.
-
Monitor the temperature and pressure throughout the distillation to ensure a clean separation.
Recrystallization
1-Octadecyne is a waxy solid at room temperature, with a melting point of approximately 27 °C, making recrystallization a suitable purification technique.[8] The key to successful recrystallization is the selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[9][10][11][12]
Solvent Selection:
-
Test the solubility of a small amount of crude 1-octadecyne in various solvents (e.g., hexane, ethanol, acetone, ethyl acetate) at room temperature and at their boiling points.
-
A good solvent will dissolve the compound when hot but will result in crystal formation upon cooling. A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) can also be effective.[13]
Procedure:
-
Dissolve the crude 1-octadecyne in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice-water bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
Flash Column Chromatography
Flash column chromatography is a highly effective method for purifying 1-octadecyne, especially for removing impurities with similar polarities.[14][15][16][17][18] As a non-polar hydrocarbon, 1-octadecyne will have a low affinity for the polar stationary phase (silica gel) and will elute with a non-polar mobile phase.
Caption: General workflow for the purification of 1-octadecyne.
Materials:
-
Silica gel (230-400 mesh)
-
Eluent: A non-polar solvent system, typically starting with 100% hexane and gradually increasing polarity with a solvent like ethyl acetate or dichloromethane if necessary. The ideal eluent system should provide a retention factor (R_f) of 0.2-0.3 for 1-octadecyne on a TLC plate.
-
Crude 1-octadecyne
-
Sand
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level and compact bed. A small layer of sand can be added to the top of the silica to prevent disturbance during solvent addition.
-
Sample Loading: Dissolve the crude 1-octadecyne in a minimal amount of the eluent. Carefully apply the sample to the top of the silica gel bed. Alternatively, for less soluble samples, "dry loading" can be used, where the crude product is adsorbed onto a small amount of silica gel before being added to the column.
-
Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure 1-octadecyne.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1-octadecyne.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and purification of long-chain terminal alkynes. The values for 1-octadecyne are expected to be within these ranges.
Table 1: Comparison of Synthesis Methods for 1-Octadecyne
| Synthesis Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Alkylation of Acetylide | Acetylene source, 1-Bromohexadecane | Strong base (e.g., n-BuLi, NaNH₂) | 70-90% | High yield, reliable, readily available starting materials. | Requires handling of strong bases and anhydrous conditions. |
| Dehydrohalogenation | 1,2-Dibromooctadecane | Strong base (e.g., NaNH₂) | 60-80% | Classic and effective method. | Requires a two-step process from the corresponding alkene. |
| Corey-Fuchs Reaction | Heptadecanal | CBr₄, PPh₃, n-BuLi | 60-85% (over two steps) | Good for converting aldehydes to alkynes, mild conditions for the first step. | Multi-step, requires stoichiometric phosphine, can be expensive. |
Table 2: Purification Parameters for 1-Octadecyne
| Purification Method | Key Parameters | Expected Purity | Expected Recovery | Notes |
| Vacuum Distillation | Pressure: <1 mmHg; Temperature: Varies with pressure | >98% | 80-95% | Effective for removing non-volatile impurities. |
| Recrystallization | Solvent: Hexane or Ethanol/Water | >99% | 70-90% | Excellent for achieving high purity; solvent selection is crucial.[9] |
| Flash Chromatography | Stationary Phase: Silica gel; Mobile Phase: Hexane/Ethyl Acetate gradient | >99% | 85-95% | Versatile and effective for a range of impurities. |
Purity Assessment
The purity of the synthesized and purified 1-octadecyne should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify any volatile impurities.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.[8][21]
-
Infrared (IR) Spectroscopy: To confirm the presence of the characteristic alkyne C≡C and ≡C-H stretching vibrations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
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- 6. Corey-Fuchs Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. mt.com [mt.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. orgsyn.org [orgsyn.org]
- 15. Chromatography [chem.rochester.edu]
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- 17. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
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